molecular formula C12H9N3O2S B11347368 2-{[3-Cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide

2-{[3-Cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B11347368
M. Wt: 259.29 g/mol
InChI Key: SQLQJFOZHOGTAS-UHFFFAOYSA-N
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Description

2-{[3-Cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide is a chemical compound that features a unique structure combining a pyridine ring, a furan ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-Cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[3-Cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-Cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It is investigated for its potential use in the development of organic electronic materials and polymers.

Mechanism of Action

The mechanism of action of 2-{[3-Cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-Cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields.

Properties

Molecular Formula

C12H9N3O2S

Molecular Weight

259.29 g/mol

IUPAC Name

2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanylacetamide

InChI

InChI=1S/C12H9N3O2S/c13-6-8-3-4-9(10-2-1-5-17-10)15-12(8)18-7-11(14)16/h1-5H,7H2,(H2,14,16)

InChI Key

SQLQJFOZHOGTAS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)N

Origin of Product

United States

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